molecular formula C14H15ClN2O2S B8466853 2-chloro-N-[2-(propan-2-ylsulfonyl)phenyl]pyridin-4-amine

2-chloro-N-[2-(propan-2-ylsulfonyl)phenyl]pyridin-4-amine

Cat. No.: B8466853
M. Wt: 310.8 g/mol
InChI Key: PUSNYSJKCKJABT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[2-(propan-2-ylsulfonyl)phenyl]pyridin-4-amine is a useful research compound. Its molecular formula is C14H15ClN2O2S and its molecular weight is 310.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H15ClN2O2S

Molecular Weight

310.8 g/mol

IUPAC Name

2-chloro-N-(2-propan-2-ylsulfonylphenyl)pyridin-4-amine

InChI

InChI=1S/C14H15ClN2O2S/c1-10(2)20(18,19)13-6-4-3-5-12(13)17-11-7-8-16-14(15)9-11/h3-10H,1-2H3,(H,16,17)

InChI Key

PUSNYSJKCKJABT-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=CC(=NC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-4-iodo-5-methylpyridine (2.00 mmol) in 8 mL toluene is added 1-amino-2-(isopropylsulphonyl)benzene (2.20 mmol), palladium acetate (22.4 mg, 0.0100 mmol), XANTPHOS (69.4 mg, 0.120 mmol), and cesium carbonate (2.20 mmol). The mixture is purged with nitrogen, and can be subjected to microwaves at 100° C. until formation of 2-chloro-N-[2-(propan-2-ylsulfonyl)phenyl]pyridin-4-amine. The reaction mixture can then be concentrated and purified by silica gel chromatography.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
2.2 mmol
Type
reactant
Reaction Step One
Quantity
69.4 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.2 mmol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
22.4 mg
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.